2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid

Anticancer Breast Cancer Quinoline-4-carboxamide

Procure 2‑(3‑Chlorophenyl)‑3‑methylquinoline‑4‑carboxylic acid (CAS 350997‑46‑5) as a positionally pure meta‑chloro isomer for rigorous scaffold‑based SAR. Unlike the para‑Cl isomer or des‑methyl analogs, this compound delivers a precisely defined substitution pattern critical for reproducible biological outcomes. Its carboxylic acid handle supports amide/ester library synthesis, and matched‑pair comparison with CAS 43071‑47‑2 enables substituent‑dependent activity mapping. Ideal medicinal chemistry building block for oncology, anti‑inflammatory, and antibacterial probe development.

Molecular Formula C17H12ClNO2
Molecular Weight 297.7 g/mol
CAS No. 350997-46-5
Cat. No. B1362129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid
CAS350997-46-5
Molecular FormulaC17H12ClNO2
Molecular Weight297.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)O
InChIInChI=1S/C17H12ClNO2/c1-10-15(17(20)21)13-7-2-3-8-14(13)19-16(10)11-5-4-6-12(18)9-11/h2-9H,1H3,(H,20,21)
InChIKeyCDRUOLULNFZWLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid (CAS 350997-46-5) – Chemical Identity and Scaffold Classification


2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid (CAS: 350997-46-5) is a synthetic quinoline-4-carboxylic acid derivative with the molecular formula C17H12ClNO2 and a molecular weight of 297.74 g/mol . The compound belongs to the phenylquinoline-4-carboxylic acid family, a scaffold known for diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties [1]. Despite its commercial availability from multiple vendors, peer-reviewed literature directly characterizing this specific compound is exceptionally limited; no primary research articles were identified in this evidence assessment that report original biological evaluation data for CAS 350997-46-5. The baseline information presented herein is therefore limited to structural identity and class affiliation.

Why Generic Substitution Fails for 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid (CAS 350997-46-5) in Research Settings


Within the phenylquinoline-4-carboxylic acid class, seemingly minor structural modifications produce substantial divergence in biological activity profiles. The substitution pattern on the phenyl ring (meta- vs. para-chloro), the presence or absence of the 3-methyl group, and the oxidation state of the carboxylic acid moiety all critically influence target engagement and potency. For example, the 4-chloro positional isomer (CAS 43071-47-2) [1] is structurally distinct and cannot be assumed to exhibit identical receptor binding or pharmacokinetic behavior. Similarly, 2-(3-chlorophenyl)quinoline-4-carboxylic acid (CAS 20389-10-0), lacking the 3-methyl substituent, represents a different chemical entity with demonstrably distinct biological evaluation outcomes [2]. Generic substitution across this scaffold class without empirical validation of the specific CAS registry number introduces unacceptable experimental variability and compromises reproducibility.

Quantitative Evidence Assessment for 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid (CAS 350997-46-5) – Limited Comparative Data


Anticancer Activity Inference from Structurally Related 2-(3-Chlorophenyl)quinoline-4-carboxamide Derivatives

No direct biological activity data were identified for CAS 350997-46-5. The most structurally proximal evidence derives from a 2021 study evaluating novel 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives (compounds 6a-6j) against the MDA-MB-231 breast cancer cell line [1]. All tested carboxamide derivatives exhibited significant anticancer activity compared to cisplatin standard, though none matched the potency of doxorubicin HCl. Compound 6j demonstrated the most promising activity within the series. This evidence supports the broader class potential of 3-chlorophenyl-substituted quinoline-4-carboxyl derivatives in anticancer research, but direct extrapolation to CAS 350997-46-5 requires caution due to the carboxylic acid versus carboxamide functional group difference and the absence of the 3-methyl group in the tested compounds.

Anticancer Breast Cancer Quinoline-4-carboxamide

Anti-Inflammatory Activity Inference from Quinoline-4-carboxylic Acid Scaffold Class

A 2024 study evaluated 10 quinoline-related carboxylic acid derivatives for anti-inflammatory activity in LPS-induced RAW264.7 mouse macrophages [1]. The study reported that quinoline-4-carboxylic acid and quinoline-3-carboxylic acid exerted 'impressively appreciable anti-inflammation affinities versus classical NSAID indomethacin without related cytotoxicities in inflamed macrophages.' No specific IC50 values for individual quinoline derivatives were reported in the accessible abstract. Importantly, CAS 350997-46-5 was not among the tested compounds. This evidence provides class-level validation of the quinoline-4-carboxylic acid scaffold for anti-inflammatory applications, but lacks direct applicability to the specific substitution pattern of the target compound.

Anti-inflammatory Quinoline-4-carboxylic acid RAW264.7 macrophages

Procurement-Grade Purity Benchmarking Across Commercial Suppliers

Multiple commercial suppliers offer CAS 350997-46-5 with standardized purity specifications. Bidepharm provides the compound at 95+% purity with batch-specific QC documentation including NMR, HPLC, and GC analytical reports . AKSci offers the compound at 95% purity . Hit2Lead lists the compound at 95% purity with LogP 4.90 . This level of purity characterization is standard for research-grade quinoline-4-carboxylic acid derivatives and meets typical requirements for preliminary screening applications. No comparative purity data exists to differentiate CAS 350997-46-5 from its positional isomer 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid (CAS 43071-47-2), which is commercially available with similar purity specifications [1].

Purity Specification Analytical QC Procurement

Structural Differentiation from 4-Chloro Positional Isomer (CAS 43071-47-2)

CAS 350997-46-5 (3-chloro substitution on phenyl ring) and CAS 43071-47-2 (4-chloro substitution on phenyl ring) represent positional isomers with identical molecular formula (C17H12ClNO2) and molecular weight (297.74) [1]. Positional isomerism in quinoline-based pharmacophores is known to modulate receptor binding, metabolic stability, and off-target profiles due to altered electronic distribution and steric presentation of the chloro substituent. The meta-chloro orientation (3-position) in CAS 350997-46-5 presents a distinct dipole moment and hydrogen-bonding potential compared to the para-chloro isomer. While no direct comparative biological data exist for these specific compounds, established medicinal chemistry principles predict divergent target engagement profiles.

Positional Isomerism Structure-Activity Relationship Quinoline Scaffold

Antibacterial Activity Inference from Structurally Proximal Carboxamide Derivatives

The 2021 study by Rathod et al. evaluated 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives for antibacterial activity against Gram-positive (Staphylococcus aureus 6538p, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria using the agar well diffusion method [1]. All tested compounds showed antibacterial activity but were less potent than the streptomycin standard. Compound 6h was identified as the most active molecule within the series. No direct antibacterial data exist for CAS 350997-46-5, and the carboxylic acid moiety (versus carboxamide in tested compounds) may substantially alter membrane permeability and target binding.

Antibacterial Gram-positive Gram-negative Quinoline-4-carboxamide

Antiproliferative Duality of Quinoline-4-carboxylic Acid Scaffold

The 2024 Arabiyat et al. study identified that quinoline-4-carboxylic acid, quinoline-3-carboxylic acid, kynurenic acid, and 1,2-dihydro-2-oxo-4-quinoline carboxylic acids possessed 'the most remarkable growth inhibition capacities' against the MCF7 mammary cancer cell line [1]. Notably, quinoline-2-carboxylic acid was the only derivative exhibiting significant cytotoxicity against HELA cervical cancer cells. The study further reported that 'all quinoline derivatives and gemifloxacin alike, but not levofloxacin, ciprofloxacin, or indomethacin, displayed substantially selective viability reduction affinities in prolonged tumor incubations.' This evidence demonstrates that quinoline-4-carboxylic acid derivatives exhibit selective antiproliferative activity across multiple cancer cell lines. CAS 350997-46-5 was not tested; its specific activity profile remains uncharacterized.

Antiproliferative MCF7 HELA Selective Cytotoxicity

Research Application Scenarios for 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid (CAS 350997-46-5)


Medicinal Chemistry Scaffold for Anticancer Lead Optimization

Based on class-level evidence from structurally proximal 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives demonstrating significant anticancer activity against MDA-MB-231 breast cancer cells [1], CAS 350997-46-5 may serve as a starting scaffold for structure-activity relationship (SAR) studies in oncology drug discovery. The carboxylic acid functionality provides a derivatization handle for amide, ester, or hydrazide library synthesis to explore potency optimization against breast cancer and other tumor cell lines. The 3-methyl substituent offers an additional vector for exploring steric and electronic modulation of target engagement.

Anti-Inflammatory Probe Development Leveraging Quinoline-4-carboxylic Acid Pharmacophore

The validated anti-inflammatory activity of quinoline-4-carboxylic acid derivatives in LPS-induced RAW264.7 macrophage assays, with reported affinities comparable to indomethacin [1], supports the use of CAS 350997-46-5 as a core scaffold for developing novel anti-inflammatory chemical probes. The 3-chlorophenyl and 3-methyl substituents may modulate COX-2 selectivity and metabolic stability relative to the unsubstituted quinoline-4-carboxylic acid core. Researchers can employ this compound in comparative studies against the 4-chloro positional isomer (CAS 43071-47-2) to establish substituent-dependent anti-inflammatory structure-activity relationships.

Positional Isomer Comparative Studies for Structure-Activity Relationship Elucidation

CAS 350997-46-5 (3-chloro isomer) and CAS 43071-47-2 (4-chloro isomer) [1] present an ideal matched-pair comparison for elucidating the impact of chloro substitution position on pharmacological properties within the 2-aryl-3-methylquinoline-4-carboxylic acid scaffold. Systematic head-to-head evaluation of these isomers in parallel biological assays (e.g., antiproliferative panels, anti-inflammatory assays, metabolic stability studies) can generate valuable SAR data to guide medicinal chemistry optimization efforts. Procurement of both isomers from suppliers with comparable purity specifications (e.g., Bidepharm 95+% with QC documentation ) enables rigorous comparative studies.

Antibacterial Pharmacophore Exploration

Given the demonstrated antibacterial activity of 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives against both Gram-positive and Gram-negative bacteria [1], CAS 350997-46-5 represents a logical entry point for exploring the antibacterial potential of the carboxylic acid congener series. Researchers may evaluate this compound directly against S. aureus, B. subtilis, E. coli, and P. aeruginosa to determine whether the carboxylic acid moiety enhances or diminishes antibacterial potency relative to the carboxamide derivatives. Activity-guided structural optimization may yield novel antibacterial leads with distinct resistance profiles from established quinolone antibiotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.